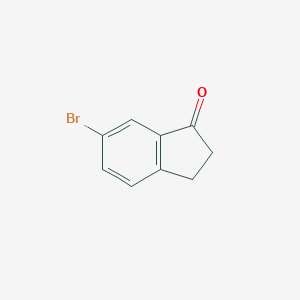![molecular formula C6H8N2O3 B133073 (S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 140160-63-0](/img/structure/B133073.png)
(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) is a heterocyclic compound that belongs to the class of pyrroloimidazoles. This compound is characterized by its unique structure, which includes a fused pyrrole and imidazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole or pyrrole-1-carboxamides with phosgene or thiophosgene in the presence of a base . Another method utilizes the Ugi four-component reaction (U-4CR) as a versatile and efficient synthetic strategy for heterocyclic compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of transition metals such as rhodium, palladium, nickel, gold, and copper as catalysts to direct C2–H functionalizations of indole or pyrrole . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include carbonyl diimidazole, phosgene, thiophosgene, and transition metal catalysts such as rhodium, palladium, nickel, gold, and copper . The reactions typically occur under mild conditions, making them suitable for a wide range of functionalized anilines .
Major Products Formed: The major products formed from these reactions include various substituted pyrrole–imidazole derivatives, which exhibit a wide range of biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist for neuropeptide S receptor (NPSR) and tumor necrosis factor-alpha (TNF-α) . These interactions result in the inhibition of cell proliferation and viability, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) include imidazo[1,5-a]indole-1,3-diones and other pyrrolo[1,2-c]imidazole derivatives . These compounds share a similar fused ring structure and exhibit comparable biological activities.
Uniqueness: What sets 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) apart is its specific configuration and the presence of a hydroxy group, which contributes to its unique chemical properties and biological activities .
Properties
CAS No. |
140160-63-0 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(7aS)-2-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-5-4-2-1-3-7(4)6(10)8(5)11/h4,11H,1-3H2/t4-/m0/s1 |
InChI Key |
HXMVFCUTJJVSRF-BYPYZUCNSA-N |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Isomeric SMILES |
C1C[C@H]2C(=O)N(C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Synonyms |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)





![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
